molecular formula C13H9Br2FN2O4 B12030945 dimethyl 1-(2,4-dibromo-6-fluorophenyl)-1H-pyrazole-3,4-dicarboxylate CAS No. 618443-42-8

dimethyl 1-(2,4-dibromo-6-fluorophenyl)-1H-pyrazole-3,4-dicarboxylate

Cat. No.: B12030945
CAS No.: 618443-42-8
M. Wt: 436.03 g/mol
InChI Key: ORDWWNXJCHVQLV-UHFFFAOYSA-N
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Description

Dimethyl 1-(2,4-dibromo-6-fluorophenyl)-1H-pyrazole-3,4-dicarboxylate is a synthetic organic compound belonging to the pyrazole family. This compound is characterized by the presence of bromine, fluorine, and ester functional groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 1-(2,4-dibromo-6-fluorophenyl)-1H-pyrazole-3,4-dicarboxylate typically involves a multi-step processThis reaction involves the cycloaddition of sydnones with dimethyl acetylenedicarboxylate (DMAD) as the dipolarophile . The reaction is usually carried out in solvents like toluene or xylene under controlled temperature conditions to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-(2,4-dibromo-6-fluorophenyl)-1H-pyrazole-3,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the bromine or fluorine positions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Dimethyl 1-(2,4-dibromo-6-fluorophenyl)-1H-pyrazole-3,4-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dimethyl 1-(2,4-dibromo-6-fluorophenyl)-1H-pyrazole-3,4-dicarboxylate involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its reactivity and binding affinity to biological targets. The compound may inhibit enzymes or interact with cellular receptors, leading to various biological effects. Detailed studies on its molecular pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 1-(2,4-dibromo-6-fluorophenyl)-1H-pyrazole-3,4-dicarboxylate is unique due to its specific substitution pattern and the presence of ester groups. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

618443-42-8

Molecular Formula

C13H9Br2FN2O4

Molecular Weight

436.03 g/mol

IUPAC Name

dimethyl 1-(2,4-dibromo-6-fluorophenyl)pyrazole-3,4-dicarboxylate

InChI

InChI=1S/C13H9Br2FN2O4/c1-21-12(19)7-5-18(17-10(7)13(20)22-2)11-8(15)3-6(14)4-9(11)16/h3-5H,1-2H3

InChI Key

ORDWWNXJCHVQLV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(N=C1C(=O)OC)C2=C(C=C(C=C2Br)Br)F

Origin of Product

United States

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